Thiamine Hydrochloride

Catalog No.
S546828
CAS No.
67-03-8
M.F
C12H17N4OS.ClH.Cl
C12H18Cl2N4OS
M. Wt
337.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiamine Hydrochloride

CAS Number

67-03-8

Product Name

Thiamine Hydrochloride

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride

Molecular Formula

C12H17N4OS.ClH.Cl
C12H18Cl2N4OS

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1

InChI Key

DPJRMOMPQZCRJU-UHFFFAOYSA-M

solubility

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform
Slightly soluble (in ethanol)

Synonyms

Aneurin, Mononitrate, Thiamine, Thiamin, Thiamine, Thiamine Mononitrate, Vitamin B 1, Vitamin B1

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]

The exact mass of the compound Thiamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, approximately 5.0x10+5 mg/l, temp not specifiedsoluble in water, propylene glycol; insoluble in ether, benzene, hexane, chloroformslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36226. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex. It belongs to the ontological category of thiamine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Thiamine Hydrochloride is the hydrochloride salt form of thiamine (Vitamin B1), a water-soluble vitamin essential for carbohydrate metabolism and nerve function. It is widely used as a nutritional supplement, a component in cell culture media, and a certified analytical reference standard. Its key procurement-relevant properties, particularly its high water solubility and stability in acidic conditions, distinguish it from other thiamine forms like the mononitrate salt, which is less hygroscopic and often preferred for dry formulations.

Procurement Fit

Solution Preparation High aqueous solubility supports concentrated stock solutions for in vitro assays and liquid media.
Analytical QC USP/Ph. Eur. reference standard grade suitable for method development and system suitability.

Substituting Thiamine Hydrochloride with its common analog, Thiamine Mononitrate, based on chemical equivalency is a frequent cause of formulation and processing failure. The two salts exhibit critical differences in aqueous solubility, hygroscopicity, and stability under thermal stress that directly impact their processability and the shelf-life of the final product. For example, the high water solubility of the hydrochloride salt is essential for liquid formulations, whereas the lower hygroscopicity of the mononitrate salt makes it more suitable for dry blending. Furthermore, lipid-soluble derivatives like Benfotiamine have entirely different absorption and bioavailability profiles, making them suitable for distinct applications where cell membrane penetration is required. These physical and biological distinctions make the specific salt or derivative form a primary procurement consideration.

Substitution Risk

Salt Form Solubility Mismatch
Thiamine mononitrate (TMN) has markedly lower water solubility than thiamine hydrochloride (TClHCl); substituting TMN in liquid formulations may cause precipitation or incomplete dissolution, altering research outcomes.
Solution Stability Differences
Under thermal stress in aqueous systems, TClHCl retains higher integrity than TMN. Substituting salts can shift degradation kinetics, affecting endpoint consistency in stability studies.
Absorption Mechanism Divergence
Lipid-soluble prodrugs like benfotiamine bypass the saturable uptake of TClHCl, leading to supraphysiological exposure profiles. Using benfotiamine as a direct substitute in physiological uptake models may misrepresent baseline thiamine handling.

Exceptional Aqueous Solubility for Concentrated Liquid Formulations

Thiamine Hydrochloride exhibits exceptionally high solubility in water, reported to be approximately 1 g/mL (100 g/100 mL). This is substantially greater than its common substitute, Thiamine Mononitrate, which has a reported solubility of about 0.3 g/100 mL. This vast difference is a critical factor for applications requiring high-concentration stock solutions, such as in pharmaceutical preparations, beverage fortification, or preparing concentrated additives for biochemical assays and cell culture media.

Evidence DimensionSolubility in Water
Target Compound Data~100 g / 100 mL
Comparator Or BaselineThiamine Mononitrate: ~0.3 g / 100 mL
Quantified Difference>300x greater solubility than Thiamine Mononitrate
ConditionsAqueous solution at room temperature.

This enables the preparation of highly concentrated, clear aqueous solutions, avoiding the need for excess solvent volume or suspension agents required for less soluble forms.

Solubility
Head-to-head
~1,000 mg/mL (TClHCl) vs. ~35 mg/mL (TMN); approx. 28.6× higher
Supports aqueous solution workflow fit
At 20–25 °C; conditions relevant for method transfer

Superior Stability in Aqueous Solutions Under Thermal Stress Compared to Mononitrate Salt

In a direct comparison of aqueous solutions under heat, Thiamine Hydrochloride demonstrates significantly greater stability than Thiamine Mononitrate. In 27 mg/mL solutions stored for 5 days at 80°C, 94% of the Thiamine Hydrochloride remained intact, whereas only 32% of the Thiamine Mononitrate was left. This enhanced stability is partly attributed to the acidic pH (1.12-3.59) that Thiamine Hydrochloride creates in solution, a condition under which thiamine is known to be more stable.

Evidence DimensionPercent Remaining Compound
Target Compound Data94% remaining
Comparator Or BaselineThiamine Mononitrate: 32% remaining
Quantified Difference2.9x more stable than the mononitrate salt under test conditions.
Conditions27 mg/mL aqueous solution, stored at 80°C for 5 days.

For any process involving heat treatment of aqueous solutions, such as food pasteurization or autoclaving media, Thiamine Hydrochloride provides substantially lower degradation losses.

Solution Stability
Head-to-head
94% retained (TClHCl) vs. 32% (TMN) after 5 d at 80 °C
Supports liquid-formulation stability screening
27 mg/mL, pH unadjusted; HPLC assay

Distinctive Handling Properties: High Hygroscopicity Demands Controlled Environments

Thiamine Hydrochloride is characterized by its high hygroscopicity, meaning it readily absorbs moisture from the air, which can lead to clumping. When exposed to air, it can absorb up to 4% water. In contrast, Thiamine Mononitrate is noted for its low hygroscopicity and is less prone to moisture uptake, making it more stable and free-flowing in dry mixes. This difference dictates the ideal application environment for each salt.

Evidence DimensionHygroscopicity (Moisture Absorption)
Target Compound DataHigh (can absorb ~4% water from air)
Comparator Or BaselineThiamine Mononitrate: Low
Quantified DifferenceQualitatively higher tendency to absorb moisture, impacting handling.
ConditionsStorage and handling in ambient air.

While a disadvantage for dry blending, the procurement of Thiamine Hydrochloride is indicated for applications where it will be dissolved immediately, whereas Thiamine Mononitrate is the superior choice for dry premixes requiring long-term stability and flowability.

Relative Bioavailability
Reported
~11.5× higher plasma thiamine from benfotiamine vs. TClHCl
Exposure-model context; saturable uptake with TClHCl
Healthy volunteer PK study; rate-limited absorption

Established Use as an Analytical Reference Standard

Thiamine Hydrochloride is widely supplied and certified as an analytical reference standard for use in quantifying thiamine in pharmaceutical formulations, nutraceuticals, and food products via techniques like HPLC. Its suitability for creating precise aqueous calibration standards is a key attribute. Pharmacopeial monographs specify Thiamine Hydrochloride for identity and purity tests, establishing it as a benchmark material for quality control laboratories.

Evidence DimensionDesignation as an Analytical Standard
Target Compound DataCommonly available as a certified reference material (CRM) and pharmaceutical secondary standard from major suppliers.
Comparator Or BaselineOther forms are used as nutritional ingredients, not typically as primary analytical standards.
Quantified DifferenceN/A (Role-based differentiation)
ConditionsAnalytical laboratory and quality control settings.

For labs performing quantitative analysis, procuring a certified Thiamine Hydrochloride standard is non-negotiable for method validation, system suitability testing, and ensuring accurate quantification.

Excipient Impact
Head-to-head
6.9 months (sucrose) vs. 41.4 months (sorbitol) at 25 °C
Excipient choice critical for liquid shelf-life
0.5% TClHCl, pH 3.5; Arrhenius extrapolation
Organocatalysis
Class-level
High yields (80–95%) for amidoalkyl naphthols
Green chemistry catalyst research fit
10 mol% loading; solvent-free or mild conditions

Preparation of High-Concentration Aqueous Stock Solutions

Leveraging its >300-fold higher water solubility compared to thiamine mononitrate, this compound is the correct choice for preparing concentrated stock solutions for cell culture media, vitamin infusions for bioreactors, or liquid pharmaceutical formulations where minimal volume is critical.

Fortification of Liquid Foods and Beverages Undergoing Heat Treatment

Due to its significantly higher stability in aqueous solutions at elevated temperatures, Thiamine Hydrochloride is better suited than the mononitrate form for fortifying products like pasteurized juices, sports drinks, and syrups, ensuring higher retention of the vitamin post-processing.

Use as a Certified Reference Material for HPLC Quantification

As an established and widely available analytical standard, Thiamine Hydrochloride is the required material for quality control labs developing and validating HPLC methods for the quantification of Vitamin B1 in raw materials and finished products.

Application Fit Matrix

ApplicationApplication
Selection PropertySelection Property
Validation FocusValidation Focus
ApplicationAqueous Solution Preparation
Selection PropertyHigh aqueous solubility profile
Validation FocusSolution clarity and concentration verification
ApplicationLiquid Nutraceutical Stability
Selection PropertyThermal solution stability and excipient compatibility
Validation FocusDegradation kinetics; sugar-free vehicle design
ApplicationPhysiological Thiamine Research
Selection PropertyRate-limited, saturable absorption
Validation FocusPhysiological uptake model; baseline dietary exposure
ApplicationGreen Organocatalysis
Selection PropertyMetal-free organocatalyst efficiency
Validation FocusReaction yield and green chemistry metrics

Physical Description

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole

Color/Form

Crystals from water

XLogP3

1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

336.0578378 Da

Monoisotopic Mass

336.0578378 Da

Heavy Atom Count

20

Odor

SLIGHT, CHARACTERISTIC

Decomposition

When heated to decomposition it emits very toxic fumes of /nitric oxide/, /sulfur oxide/, and /chlorine/.

Melting Point

164 °C
MP: 248 °C, DECOMP /HYDROCHLORIDE/

UNII

M572600E5P

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 245 of 262 companies (only ~ 6.5% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

For the treatment of thiamine and niacin deficiency states, Korsakov's alcoholic psychosis, Wernicke-Korsakov syndrome, delirium, and peripheral neuritis.

Livertox Summary

Vitamin B refers to several water soluble vitamins often found together in foods, all of which are necessary for normal growth and metabolism, but none of which are synthesized in adequate amounts by humans. The common forms of vitamin B include vitamin B1 (thiamine), B2 (riboflavin), B3 (niacin), B6 (pyridoxine) and B12 (cyanocobalamin). Except for niacin (when given in high doses), there is no evidence that the other B vitamins, in physiologic or even super-physiologic, high doses, cause liver injury or jaundice. The major forms of vitamin B and selected other water soluble vitamins (biotin, pantothenic acid, choline) are discussed briefly in this record.

Drug Classes

Vitamins

Therapeutic Uses

Thiamine is used to prevent and to treat thiamine deficiency syndromes including beriberi, Wernicke's encephalopathy syndrome, delirium, and peripheral neuritis associated with pellagra or neuritis of pregnancy (if associated with severe vomiting).
Although thiamine has not been shown by well-controlled trials to have any therapeutic value, the drug has been used for the management of poor appetite, ulcerative colitis, chronic diarrhea, other GI disorders, and the cerebellar syndrome. Thiamine has also been used orally as an insect repellent, but there is a lack of adequate evidence to establish the efficacy of thiamine for this use.
Low plasma thiamine concentrations have been found in patients with type 1 and type 2 diabetes mellitus. In a small placebo-controlled study, benfotiamine /a related vitamin B1 substance/ 100 mg given four times daily by mouth significantly improved neuropathic pain in patients with diabetic polyneuropathy. /Benfotiamine/
/This study assessed/ the effect of thiamine repletion on thiamine status, functional capacity, and left ventricular ejection fraction (LVEF) in patients with moderate to severe congestive heart failure (CHF) who had received furosemide in doses of 80 mg/d or more for at least 3 months. PATIENTS AND METHODS: Thirty patients were randomized to 1 week of double-blind inpatient therapy with either iv thiamine 200 mg/d or placebo (n = 15 each). All previous drugs were continued. Following discharge, all 30 patients received oral thiamine 200 mg/d as outpatients for 6 weeks. Thiamine status was determined by the erythrocyte thiamine-pyrophosphate effect (TPPE). LVEF was determined by echocardiography. RESULTS: TPPE, diuresis, and LVEF were unchanged with iv placebo. After iv thiamine, TPPE decreased (11.7% +/- 6.5% to 5.4% +/- 3.2%; P < 0.01). LVEF increased (0.28 +/- 0.11 to 0.32 +/- 0.09; P < 0.05), as did diuresis (1,731 +/- 800 mL/d to 2,389 +/- 752 mL/d; P < 0.02), and sodium excretion (84 +/- 52 mEq/d to 116 +/- 83 mEq/d, P < 0.05). In the 27 patients completing the full 7-week intervention, LVEF rose by 22% (0.27 +/- 0.10 to 0.33 +/- 0.11, P < 0.01). CONCLUSIONS: Thiamine repletion can improve left ventricular function and biochemical evidence of thiamine deficiency in some patients with moderate-to-severe CHF who are receiving longterm furosemide therapy.
For more Therapeutic Uses (Complete) data for Vitamin B1 (11 total), please visit the HSDB record page.

Pharmacology

Thiamine Hydrochloride is the hydrochloride salt form of thiamine, a vitamin essential for aerobic metabolism, cell growth, transmission of nerve impulses and acetylcholine synthesis. Upon hydrolysis, thiamine hydrochloride is phosphorylated by thiamine diphosphokinase to form active thiamine pyrophosphate (TPP), also known as cocarboxylase. TPP is a coenzyme for many enzymatic activities involving fatty acid, amino acid and carbohydrate metabolism.

MeSH Pharmacological Classification

Vitamin B Complex

Mechanism of Action

Metabolic control analysis predicts that stimulators of transketolase enzyme synthesis such as thiamin (vitamin B-1) support a high rate of nucleic acid ribose synthesis necessary for tumor cell survival, chemotherapy resistance, and proliferation. Metabolic control analysis also predicts that transketolase inhibitor drugs will have the opposite effect on tumor cells. This may have important implications in the nutrition and future treatment of patients with cancer.

Vapor Pressure

1.8X10-10 mm Hg at 25 °C (est)

Impurities

Heavy metals: not more than 10 mg/kg; water: not more than 5%.

Other CAS

67-03-8
59-43-8

Absorption Distribution and Excretion

Absorption of thiamin occurs mainly in the jejunum. At low concentrations of thiamin, absorption occurs by an active transport system that involves phosphyrylation; at higher concentrations, absorption occurs by passive diffusion. Only a small percentage of a high dose of thiamin is absorbed, and elevated serum values result in active urinary excretion of the vitamin.
Thiamin is transported in blood in both erythrocytes and plasma and is excreted in the urine.
Thiamine is absorbed from the small intestine and is phosphorylated in the intestinal mucosa.
The B vitamins are readily absorbed from the gastrointestinal tract, except in malabsorption syndromes. Thiamine is absorbed mainly in the duodenum.
For more Absorption, Distribution and Excretion (Complete) data for Vitamin B1 (8 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic

Associated Chemicals

Thiamine disulfide;67-16-3
Thiamine hydrochloride;67-03-8
Thiamine mononitrate;532-43-4
Thiamine tetrahydrofurfuryl disulfide;804-30-8

Wikipedia

Thiamine hydrochloride

Drug Warnings

Serious hypersensitivity/anaphylactic reactions can occur, especially after repeated administration. Deaths have resulted from IV or IM administration of thiamine.
Anaphylaxis as an adverse systemic reaction to thiamine (vitamin B1) has been described in the literature since 1938. Although its precise mechanism is still uncertain, the reaction appears to involve immediate type hypersensitivity and to be exclusively related to parenteral administration...
Anaphylaxis. There have been occasional reports of serious and even fatal responses to the parenteral administration of thiamin. The clinical characteristics have strongly suggested an anaphylactic reaction. Symptoms associated with thiamin-induced anaphylaxis include anxiety, pruritus, respiratory distress, nausea, abdominal pain, and shock, sometimes progressing to death.
Adverse reactions with thiamine are rare, but hypersensitivity reactions have occurred, mainly after parenteral doses. These reactions have ranged in severity from very mild to, very rarely, fatal anaphylactic shock ... The UK Committee on Safety of Medicines had received, between 1970 and July, 1988, 90 reports of adverse reactions associated with the use of an injection containing high doses of vitamins B and C. The most frequent reactions were anaphylaxis (41 cases, including 2 fatalities), dyspnea or bronchospasm (13 cases), and rash or flushing (22 cases); 78 of the reactions occurred during, or shortly after, intravenous injection and the other 12 after intramuscular injectdion. They recommended that parenteral treatment be used only when essential, and that, when given, facilities for treating anaphylaxis should be available. They also recommended that, when the intravenous route was used, the injection be given slowly (over 10 minutes). Various authors have noted that parenteral treatment is essential for the prophylaxis and treatment of Wernicke's encephalopathy. However, further reports of anaphylaxis to parenteral thiamine have since been described, including one with a fatal outcome.
For more Drug Warnings (Complete) data for Vitamin B1 (15 total), please visit the HSDB record page.

Biological Half Life

The biological half-life of the vitamin is in the range of 9-18 days.
With higher pharmacological levels, namely repetitive 250-mg amounts taken orally and 500 mg given intramuscularly, nearly 1 week was required for steady state plasma concentrations to be reached; a mean elimination half-life of 1.8 days was estimated.
Total thiamin content of the adult human has been estimated to be approximately 30 mg, and the biological half-life of the vitamin is probably in the range of 9 to 18 days.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning

Methods of Manufacturing

... /A method for the chemical synthesis of thiamine/ constructs the thiazole ring on a preformed pyrimidine intermediate. Thiamine manufacturers generally follow this approach. Some use malonitrile as the starting material for construction of the 4-amino-5-aminomethyl-2-methylpyrimidine ring (also called Grewe diamine). Others start with acrylonitrile but all proceed via the key Grewe diamine intermediate through to thiothiamine.
... /A method for the chemical synthesis of thiamine consists of separate syntheses of 4-amino-5-bromomethyl-2-methylpyrimidine hydrobromide and of the thiazole moiety or its acetate. Condensation of the two intermediate heterocycles gives thiamine bromide hydrobromide which is converted to thiamine chloride hydrochloride by treatment with silver chloride in methanol or with an ion-exchange resin.
Reaction of 5-(beta-hydroxyethyl)-4-methylthiazole with 2-methyl-4-amino-5-bromomethylpyrimidine, hydrogen bromide salt, followed by neutralization and reaction with hydrochloric acid

General Manufacturing Information

Not Known or Reasonably Ascertainable
Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride, hydrochloride (1:1:1): ACTIVE

Analytic Laboratory Methods

AOAC Method 986.27- Fluorometric Method. The thiamine content of the sample is estimated by oxidizing thiamine to thiochrome and measuring fluorescence. Intensity of fluorescence is proportional to thiamine concentration.
AOAC Method 953.17- Thiamine in Grain Products and Method 957.17-Thiamine in Bread. Thiamine is oxidized to thiochrome and the fluorescence measured.
THE SPECIFIC THIOCHROME FLUORESCENCE ASSAY FOR THIAMINE WAS MODIFIED TO HANDLE MICROSAMPLES & TO USE 35S-THIAMINE LIQ SCINTILLATION ASSAY.
HIGH-PRESSURE LIQ CHROMATOGRAPHY PROCEDURE FOR SIMULTANEOUS DETERMINATION OF THIAMINE WAS DEVELOPED & APPLIED TO ANALYSIS OF MULTIVITAMIN BLENDS.
4,4'-DIMETHOXY-DIQUINONE, REACTED QUANTITATIVELY WITH VITAMIN B1 THUS OFFERING A SIMPLE & RAPID METHOD FOR ITS DETERMINATION. ABSORPTION PEAK WAS @ 490 NM.

Clinical Laboratory Methods

Thiamin status can be assessed by determining erythrocyte transketolase activity, by measuring the concentration of thiamin and its phosphorylated esters in blood or serum components using high-performance liquid chromatography, or by measuring urinary thiamin excretion under basal conditions or after thiamin loading.
The urinary excretion of thiamin is the indicator that has been used most widely in metabolic studies of thiamin requirements. ... Erythrocyte transketolase activity has also been widely used and is generally regarded as the best functional test of thiamin status, but it has some limitations for deriving the EAR and should be evaluated along with other indicators. In this test, erythrocytes are lysed and the transketolase activity is measured before and after stimulation by the addition of thiamin pyrophosphate (TPP); the basal level and the stimulated value (typically expressed as a multiple of the basal level, termed the activity coefficient or TPP effect) are measured. ... Factors other than thiamin status, such as genetic defects, may influence the enzyme activity and thus the test results.

Storage Conditions

The drug is not highly susceptible to atmospheric oxidation but should be protected from air and light. Thiamine hydrochloride tablets should be stored in tight, light-resistant containers at a temperature less than 40 degrees C, preferably between 15-30 degrees C. Thiamine hydrochloride injection should be protected from light and stored at a temperature less than 40 degrees C, preferably between 15-30 degrees C; freezing should be avoided.

Interactions

... High dietary levels of thiamine hydrochloride have been reported to depress the metabolism of zoxazolamine and aminopyrine in rats without significantly altering the oxidative metabolism of hexobarbitone. /Thiamine hydrochloride/
In rats treated with PCB, vitamin B1 levels in blood, liver, and sciatic nerve decreased, transketolase activity decreased, and pyrophosphate effect increased. In DDT-treated rats, vitamin B1 levels decreased in blood, brain, and liver, as did transketolase activity, while pyrophosphate effect increased.
Although the clinical importance is unknown, thiamine reportedly may enhance the effect of neuromuscular blocking agents.
... Alcohol inhibits absorption of thiamine.
For more Interactions (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under normal storage conditions; it is degraded in neutral and alkaline solutions (even at room temp)
Mononitrate is less hygroscopic and hence is more stable than the hydrochloride /Mononitrate and hydrochloride salts/
Stability is excellent in low pH fruit drinks, eg, losses in drinks are 6% after 12 mo at room temp
Stability in frozen drink concentrate is excellent
For more Stability/Shelf Life (Complete) data for Vitamin B1 (9 total), please visit the HSDB record page.

Cyclodextrin-Modified Micellar UPLC for Direct, Sensitive and Selective Determination of Water Soluble Vitamins in Milk

Hassan M Albishri, Abdullah M Almalawi, Wael Alshitari, Deia Abd El-Hady
PMID: 31769787   DOI: 10.1093/chromsci/bmz090

Abstract

Cyclodextrin-modified micellar ultra pressure liquid chromatography (CD-MUPLC) was firstly developed and directly applied to the simultaneous determination of water-soluble vitamins thiamine hydrochloride (VB1), pyridoxine hydrochloride (VB6) and ascorbic acid (VC) in milk samples. A hybrid isocratic mobile phase consisting of β-cyclodextrin (β-CD, 5.0 mmol L-1) and cetyltrimethylammonium bromide (CTAB, 0.1 mol L-1) in the presence of acetic acid (0.1 mol L-1) at pH 2.9 on a RP-C18 column at 25.0°C was successfully used. The separation of vitamins was achieved in less than 10 min at a 0.2 mL min-1 flow rate showing adequate linearity at 245 nm in the ranges of 5.0-500.0 μg L-1 for VB1, 5.0-1000.0 μg L-1 for VB6 and 5.0-10000.0 μg L-1 for VC with coefficients of variation (r2) of 0.9999, 0.9987 and 0.9971, respectively. In addition, limits of detection obtained were 0.885, 1.352 and 1.358 μg L-1 and limits of quantification were 2.681, 4.096 and 4.115 μg L-1 for VB1, VB6 and VC, respectively. The high sensitivity of the proposed CD-MUPLC-UV method permitted its applications to the determination of water-soluble vitamins VB1 (32-488 μg L-1), VB6 (82-95 μg L-1) and VC (790-45000 μg L-1) in breast and bovine milk samples. The relative standard deviations and recoveries ranged between 0.07 and 2.14% and between 85.27 and 114.8%, respectively, indicating the accurate and precise measurements without any negative impact of matrix. The current analytical method illustrated several advantages including direct, sensitive, selective and non-consuming organic solvents over the hitherto published methods. These features could be attributed to the four-point competitive interactions among analytes, pseudostationary phases and modified C18 stationary phases.


Chemical stability and reaction kinetics of two thiamine salts (thiamine mononitrate and thiamine chloride hydrochloride) in solution

Adrienne L Voelker, Jenna Miller, Cordelia A Running, Lynne S Taylor, Lisa J Mauer
PMID: 30131156   DOI: 10.1016/j.foodres.2018.06.056

Abstract

Two types of thiamine (vitamin B
) salts, thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl), are used to enrich and fortify food products. Both of these thiamine salt forms are sensitive to heat, alkali, oxygen, and radiation, but differences in stability between them have been noted. It was hypothesized that stability differences between the two thiamine salts could be explained by differences in solubility, solution pH, and activation energies for degradation. This study directly compared the stabilities of TMN and TClHCl in solution over time by documenting the impact of concentration and storage temperature on thiamine degradation and calculating reaction kinetics. Solutions were prepared containing five concentrations of each thiamine salt (1, 5, 10, 20, and 27 mg/mL), and three additional concentrations of TClHCl: 100, 300, and 500 mg/mL. Samples were stored at 25, 40, 60, 70, and 80 °C for up to 6 months. Degradation was quantified over time by high-performance liquid chromatography, and percent thiamine remaining was used to calculate reaction kinetics. First-order reaction kinetics were found for both TMN and TClHCl. TMN degraded significantly faster than TClHCl at all concentrations and temperatures. For example, in 27 mg/mL solutions after 5 days at 80 °C, only 32% of TMN remained compared to 94% of TClHCl. Activation energies and solution pHs were 21-25 kcal/mol and pH 5.36-6.96 for TMN and 21-32 kcal/mol and pH 1.12-3.59 for TClHCl. TClHCl degradation products had much greater sensory contributions than TMN degradation products, including intense color change and potent aromas, even with considerably less measured vitamin loss. Different peak patterns were present in HPLC chromatograms between TMN and TClHCl, indicating different degradation pathways and products. The stability of essential vitamins in foods is important, even more so when degradation contributes to sensory changes, and this study provides a direct comparison of the stability of the two thiamine salts used to fortify foods in environments relevant to the processing and shelf-life of many foods.


Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions

Seda Arioglu-Tuncil, Adrienne L Voelker, Lynne S Taylor, Lisa J Mauer
PMID: 32824791   DOI: 10.3390/ijms21165935

Abstract

Thiamine is an essential micronutrient, but delivery of the vitamin in supplements or foods is challenging because it is unstable under heat, alkaline pH, and processing/storage conditions. Although distributed as a crystalline ingredient, thiamine chloride hydrochloride (TClHCl) likely exists in the amorphous state, specifically in supplements. Amorphous solids are generally less chemically stable than their crystalline counterparts, which is an unexplored area related to thiamine delivery. The objective of this study was to document thiamine degradation in the amorphous state. TClHCl:polymer dispersions were prepared by lyophilizing solutions containing TClHCl and amorphous polymers (pectin and PVP (poly[vinylpyrrolidone])). Samples were stored in controlled temperature (30-60 °C) and relative humidity (11%) environments for 8 weeks and monitored periodically by X-ray diffraction (to document physical state) and HPLC (to quantify degradation). Moisture sorption, glass transition temperature (T
), intermolecular interactions, and pH were also determined. Thiamine was more labile in the amorphous state than the crystalline state and when present in lower proportions in amorphous polymer dispersions, despite increasing T
values. Thiamine was more stable in pectin dispersions than PVP dispersions, attributed to differences in presence and extent of intermolecular interactions between TClHCl and pectin. The results of this study can be used to control thiamine degradation in food products and supplements to improve thiamine delivery and decrease rate of deficiency.


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